3-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
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Overview
Description
1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrano, thieno, triazolo, and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multistep reactions. The process may include:
Friedel-Crafts Acylation: Introduction of acyl groups to aromatic rings using catalysts like AlCl₃.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Sulfur Incorporation: Introduction of sulfur atoms via thiolation reactions.
Methoxylation: Addition of methoxy groups using reagents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalyst Optimization: Using efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Employing methods like recrystallization and chromatography to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.
Substitution: Halogenation or alkylation of aromatic rings using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Bromine, iodine, alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of nitro groups.
Halogenated Compounds: Formed from halogenation reactions.
Scientific Research Applications
1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has diverse applications in scientific research:
Medicinal Chemistry: Potential as an anticancer agent due to its ability to inhibit tyrosine kinase EGFR proteins.
Materials Science: Use in the development of heat-resistant explosives due to its excellent thermal stability and detonation performance.
Organic Synthesis: Utilized as a building block for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves:
Molecular Targets: Inhibition of tyrosine kinase EGFR proteins, which play a crucial role in cell signaling pathways related to cancer cell proliferation.
Pathways Involved: Disruption of EGFR signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Known for their energetic material properties.
[1,2,3]triazolo[4’,5’4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles: Exhibiting promising anticancer activity.
Properties
Molecular Formula |
C26H24N4O3S2 |
---|---|
Molecular Weight |
504.6g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C26H24N4O3S2/c1-26(2)13-19-20(14-33-26)35-23-21(19)22(31)29(17-7-5-4-6-8-17)24-27-28-25(30(23)24)34-15-16-9-11-18(32-3)12-10-16/h4-12H,13-15H2,1-3H3 |
InChI Key |
UULRMLYXUNSLNK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=C(C=C5)OC)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=C(C=C5)OC)C6=CC=CC=C6)C |
Origin of Product |
United States |
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